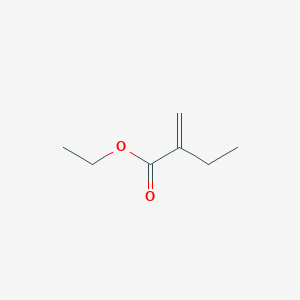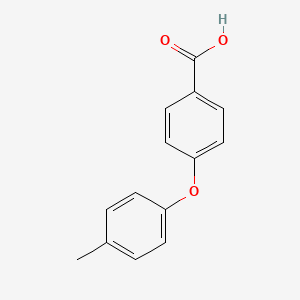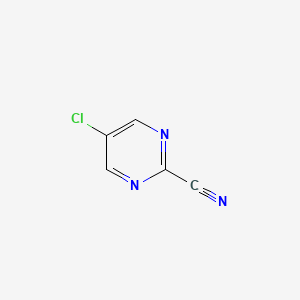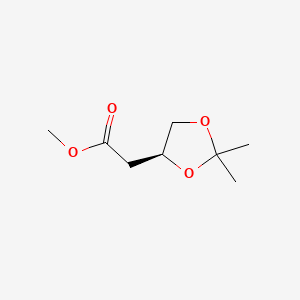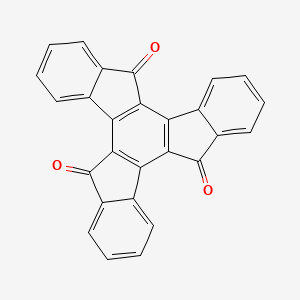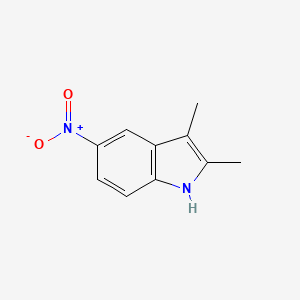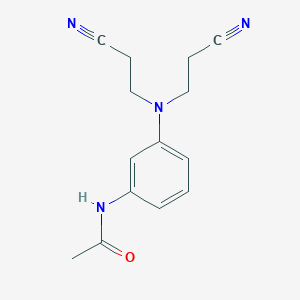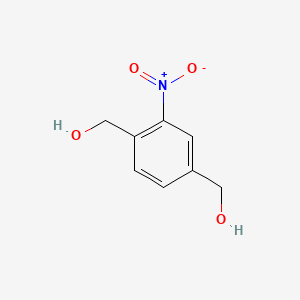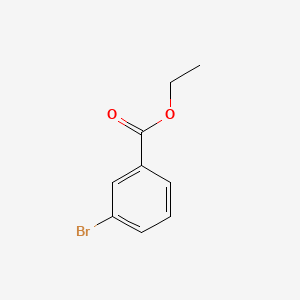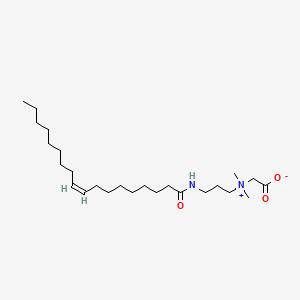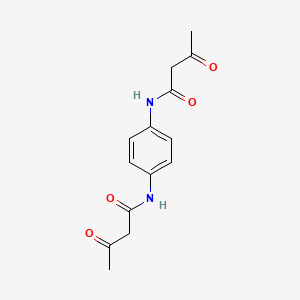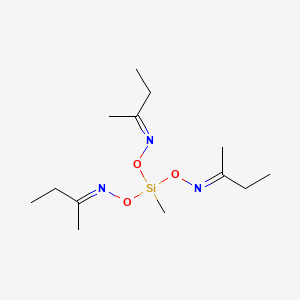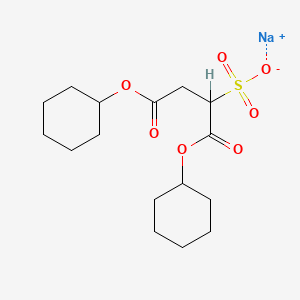
5-Chloro-2,3-pyridinediol
Vue d'ensemble
Description
5-Chloro-2,3-pyridinediol is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137836. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
5-Chloro-2,3-dihydroxypyridine, also known as 5-Chloro-2,3-pyridinediol, is a potent inhibitor of the enzyme dihydrogen dehydrogenase . This enzyme plays a crucial role in the metabolism of certain compounds within the body .
Mode of Action
The interaction of 5-Chloro-2,3-dihydroxypyridine with its primary target, dihydrogen dehydrogenase, results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in the metabolic processes that rely on this enzyme, potentially altering the concentrations of certain metabolites within the body .
Biochemical Pathways
The inhibition of dihydrogen dehydrogenase by 5-Chloro-2,3-dihydroxypyridine can affect various biochemical pathways. While the specific pathways affected may depend on the context of the organism and cells involved, the overall effect is a disruption in the normal metabolic processes that rely on the activity of dihydrogen dehydrogenase .
Pharmacokinetics
It is soluble in dmso (29 mg/ml at 25 °c), water (<1 mg/ml at 25 °c), and ethanol (<1 mg/ml at 25 °c), which suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of 5-Chloro-2,3-dihydroxypyridine’s action are primarily related to its inhibition of dihydrogen dehydrogenase. This can lead to changes in the concentrations of certain metabolites within the body, potentially affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2,3-dihydroxypyridine. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored under -20°C . Furthermore, the compound’s efficacy may be influenced by the presence of other compounds or conditions within the body that can interact with 5-Chloro-2,3-dihydroxypyridine or dihydrogen dehydrogenase .
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2,3-pyridinediol change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in reduced efficacy and potential resistance development in microbial populations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and antiviral activity without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues . Threshold effects and the development of resistance are important considerations when determining the appropriate dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those responsible for its biodegradation. The compound interacts with enzymes and cofactors that facilitate its breakdown and detoxification . These metabolic pathways are crucial for understanding the compound’s overall impact on biological systems and its potential use as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
Propriétés
IUPAC Name |
5-chloro-3-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGLCXBDYCEVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201329 | |
| Record name | 2,3-Pyridinediol, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53233-89-9 | |
| Record name | 5-Chloro-2,3-dihydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53233-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinediol, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053233899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2,3-pyridinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Pyridinediol, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-hydroxy-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-chloropyridine-2,3-diol interact with metal ions, and what are the implications of this interaction?
A1: 5-Chloropyridine-2,3-diol acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. In this case, the oxygen atoms of the hydroxyl groups on the pyridine ring act as the donor atoms. [, , ] This interaction leads to the formation of metal complexes with varying geometries and properties. For instance, research has shown that this compound can form both mononuclear and polynuclear complexes with palladium(II) centers. [] The properties of these complexes, such as their stability and reactivity, can be tuned by changing the metal ion and other ligands present.
Q2: What is the significance of the antineoplastic activity observed for 5-chloropyridine-2,3-diol and its metal complexes?
A2: Studies have shown that 5-chloropyridine-2,3-diol and some of its metal complexes, such as the potassium salt of the molybdenum complex (cis-K2[Mo2O5(cdhp)2]) and the palladium complex with bipyridine ([Pd(bpy)(cdhp)]), exhibit significant antineoplastic activity against Ehrlich ascites tumor cells (EAC). [] This finding highlights the potential of this compound and its derivatives as lead structures for developing novel anticancer agents. Further research is needed to elucidate the mechanism of action and explore structure-activity relationships to optimize their efficacy and selectivity.
Q3: What spectroscopic techniques are useful for characterizing 5-chloropyridine-2,3-diol and its metal complexes?
A3: A combination of spectroscopic techniques is employed to characterize 5-chloropyridine-2,3-diol and its metal complexes. These include:
- Raman and Infrared (IR) Spectroscopy: Provide information about the vibrational modes of the molecule, helping to identify functional groups and metal-ligand bonds. []
- 1H NMR Spectroscopy: Offers insights into the proton environments within the molecule, useful for confirming structure and studying solution behavior. []
- Electronic Spectroscopy (UV-Vis): Provides information about the electronic transitions within the molecule and metal complexes, which can be related to their color and electronic properties. []
- Mass Spectrometry: Helps determine the molecular weight and fragmentation patterns of the compound and its complexes, providing structural information. []
Q4: How does the stability of 5-chloropyridine-2,3-diol complexes vary across the lanthanide series?
A4: Potentiometric studies have been conducted to investigate the stability of complexes formed between 5-chloropyridine-2,3-diol and trivalent lanthanide ions (Ce(III), Pr(III), Nd(III), Sm(III), Tb(III), Dy(III), and Ho(III)). [] These studies revealed that the stability constants of the complexes increase across the lanthanide series, following the order: Ce < Pr < Nd < Sm < Tb < Dy < Ho. This trend is often observed in lanthanide complexes and can be attributed to the decrease in ionic radii across the series, leading to stronger electrostatic interactions between the metal ion and the ligand.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


